![molecular formula C17H19N3O B14198308 2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide CAS No. 851186-09-9](/img/structure/B14198308.png)
2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group attached to a biphenyl structure with an ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide typically involves the reaction of 4’-ethyl[1,1’-biphenyl]-4-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its observed activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide
- 2-[1-(4’-Propyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide
Uniqueness
2-[1-(4’-Ethyl[1,1’-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide is unique due to the presence of the ethyl substituent on the biphenyl structure, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propiedades
Número CAS |
851186-09-9 |
|---|---|
Fórmula molecular |
C17H19N3O |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
[1-[4-(4-ethylphenyl)phenyl]ethylideneamino]urea |
InChI |
InChI=1S/C17H19N3O/c1-3-13-4-6-15(7-5-13)16-10-8-14(9-11-16)12(2)19-20-17(18)21/h4-11H,3H2,1-2H3,(H3,18,20,21) |
Clave InChI |
VJUPWZWFPXOABM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
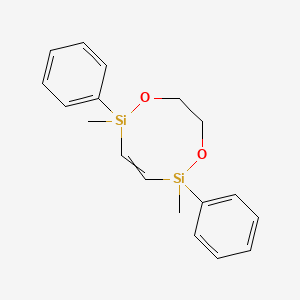
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
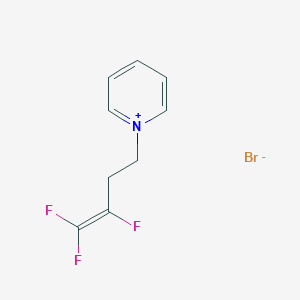

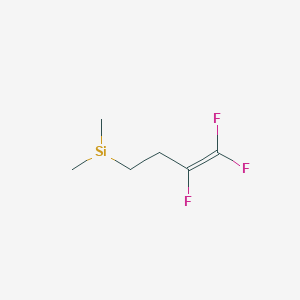
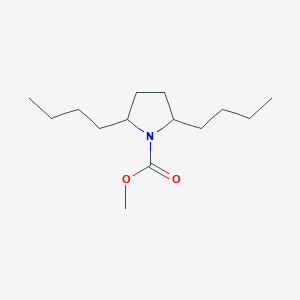
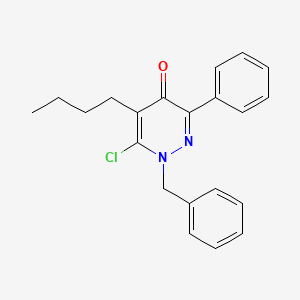
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
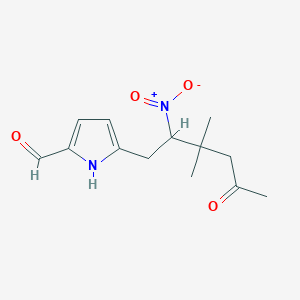
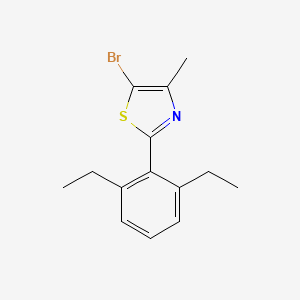
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
